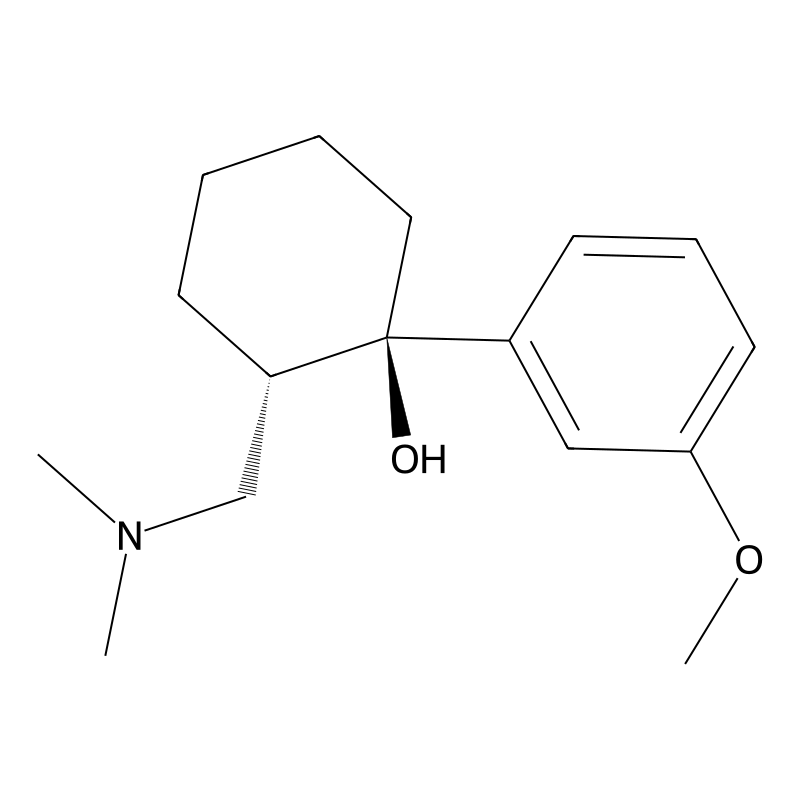

trans-Tramadol

Content Navigation

Analytical labs risk regulatory non-compliance when using crude cis/trans mixtures for HPLC calibration, as only the pure trans-diastereomer provides the exact mass reference for quantifying trace trans contamination in API batches. trans-Tramadol (Tramadol EP Impurity A) is the official reference standard specifically for this purpose.

- Calibrate HPLC/GC for diastereomeric resolution to meet EP/USP

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

trans-Tramadol (CAS 152538-36-8), officially designated as Tramadol EP Impurity A, is the trans-diastereomer of the widely prescribed analgesic cis-tramadol. Formed as a synthetic byproduct during the Grignard coupling of cyclohexanone and 3-methoxyphenyl magnesium bromide—which typically yields an 85:15 cis:trans ratio—this compound is a critical analytical reference standard [1]. In pharmaceutical procurement and process chemistry, trans-tramadol is primarily sourced to validate high-performance liquid chromatography (HPLC) methods, monitor diastereomeric resolution efficiency, and ensure active pharmaceutical ingredient (API) compliance with European Pharmacopoeia (EP) and US Pharmacopeia (USP) impurity limits [2].

Research Fit

Substituting trans-tramadol with cis-tramadol, crude synthetic mixtures, or downstream metabolites like O-desmethyltramadol fundamentally compromises analytical method validation [1]. Because the cis and trans isomers exhibit identical molecular weights and highly similar physicochemical properties, precise chromatographic resolution is required to quantify trace trans contamination in commercial API batches[2]. Using a crude cis/trans mixture fails to provide the exact mass calibration required for quantitative limit tests (typically <0.2% impurity threshold). Furthermore, in pharmacological assays, the stereoselectivity of the μ-opioid receptor and cytochrome P450 (CYP2D6) metabolism dictates that trans-tramadol cannot be used as a proxy for the cis isomer's bioactivity [3].

Substitution Risk

References

- [1] European Directorate for the Quality of Medicines & HealthCare (EDQM). 'European Pharmacopoeia (Ph. Eur.) Monograph for Tramadol Hydrochloride.'

- [2] Evans, G. R., et al. 'Development of Highly Efficient Resolutions of Racemic Tramadol Using Mandelic Acid.' Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 729–737.

- [3] Liu, H. C., et al. 'Pharmacokinetics of enantiomers of trans-tramadol and its active metabolite, trans-O-demethyltramadol, in human.' Acta Pharmacologica Sinica, vol. 22, no. 1, 2001, pp. 91-96.

Chromatographic Resolution in API Method Validation

In pharmacopeial compliance, the separation of trans-tramadol (Impurity A) from the cis-tramadol API is a critical system suitability requirement. HPLC methods must demonstrate baseline resolution between the two diastereomers [1]. While cis-tramadol is the target peak, trans-tramadol acts as the critical reference marker, ensuring the analytical method can detect the impurity at the lower limit of quantification (LLQ), typically around 2.5 ng/mL in bioanalytical assays or <0.2% in API release testing [2].

| Evidence Dimension | Chromatographic resolution and quantification limit |

| Target Compound Data | trans-Tramadol standard enables exact LOQ calibration (e.g., 2.5 ng/mL) and system suitability resolution (Rs > 1.5). |

| Comparator Or Baseline | Crude cis/trans mixtures. |

| Quantified Difference | Pure trans-tramadol allows for exact standard curve generation to detect <0.2% impurity thresholds, whereas crude mixtures lack certified mass purity and fail quantitative system suitability. |

| Conditions | HPLC method validation for pharmaceutical release testing. |

Procurement of the certified trans standard is a strict regulatory requirement for releasing commercial cis-tramadol API batches.

Diastereomeric Resolution Efficiency in Process Chemistry

During the commercial synthesis of tramadol, the initial Grignard reaction yields a crude mixture of approximately 80-85% cis and 15-20% trans isomers[1]. Process chemists rely on pure trans-tramadol standards to quantify the efficiency of chiral resolution steps. For example, when resolving the mixture using di-p-toluoyl-tartaric acid (DTTA) or mandelic acid, the goal is to reduce the trans isomer content to <0.03%[2]. Pure trans-tramadol is required to accurately measure the diastereomeric excess (d.e.) and validate the yield of the purified cis API.

| Evidence Dimension | Synthetic impurity monitoring (diastereomeric excess) |

| Target Compound Data | trans-Tramadol (baseline impurity level 15-20% pre-resolution). |

| Comparator Or Baseline | Purified cis-Tramadol API (target impurity level <0.03%). |

| Quantified Difference | Enables accurate tracking of a >99% reduction in trans isomer concentration during crystallization. |

| Conditions | Industrial scale-up and chiral resolution of tramadol free base. |

Sourcing this specific standard allows process engineers to optimize crystallization yields and minimize API batch rejection rates.

Stereoselective Pharmacological Profiling

In receptor binding and pharmacokinetic studies, trans-tramadol exhibits distinct behavioral profiles compared to the cis isomer. While the cis enantiomers ((1R,2R) and (1S,2S)) are optimized for dual μ-opioid agonism and monoamine reuptake inhibition, the trans isomers show vastly different receptor affinities and metabolic conversion rates via CYP2D6 to O-desmethyltramadol (M1) [1]. Procurement of pure trans-tramadol is necessary for in vitro profiling to ensure that off-target effects in crude drug formulations are accurately attributed to the trans impurity rather than the primary API [2].

| Evidence Dimension | Receptor affinity and metabolic stereoselectivity |

| Target Compound Data | trans-Tramadol (distinct CYP2D6 metabolism and lower analgesic potency profile). |

| Comparator Or Baseline | cis-Tramadol (primary active analgesic with optimized μ-opioid and monoaminergic activity). |

| Quantified Difference | Clear differentiation in pharmacokinetic stereoselectivity and M1 metabolite production rates. |

| Conditions | In vitro receptor binding assays and human pharmacokinetic profiling. |

Differentiating the exact bioactivity of the trans impurity is essential for toxicological profiling and safety assessments in drug development.

Pharmacopeial Compliance and API Release Testing

Where trans-tramadol is the right choice for use as 'Tramadol EP Impurity A' to calibrate HPLC/GC instruments and ensure commercial batches of tramadol hydrochloride meet strict regulatory impurity limits (<0.2%) [1].

Chiral Resolution Process Optimization

Where chemical manufacturers use the pure standard to monitor the efficiency of crystallization agents (like mandelic acid or DTTA) in stripping the 15-20% trans byproduct from the crude Grignard synthesis mixture [2].

Stereoselective Pharmacokinetic and Toxicological Studies

Where researchers require the exact trans diastereomer to map the differential CYP2D6 metabolism and receptor binding profiles compared to the clinical cis-tramadol API, ensuring accurate safety profiling [3].

Application Fit Matrix

References

- [1] European Directorate for the Quality of Medicines & HealthCare (EDQM). 'European Pharmacopoeia (Ph. Eur.) Monograph for Tramadol Hydrochloride.'

- [2] Evans, G. R., et al. 'Development of Highly Efficient Resolutions of Racemic Tramadol Using Mandelic Acid.' Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 729–737.

- [3] Liu, H. C., et al. 'Pharmacokinetics of enantiomers of trans-tramadol and its active metabolite, trans-O-demethyltramadol, in human.' Acta Pharmacologica Sinica, vol. 22, no. 1, 2001, pp. 91-96.

XLogP3

Other CAS

Wikipedia

Explore Compound Types